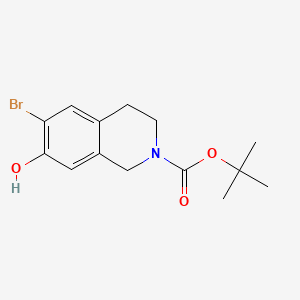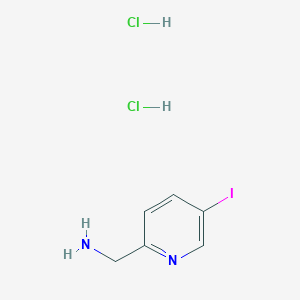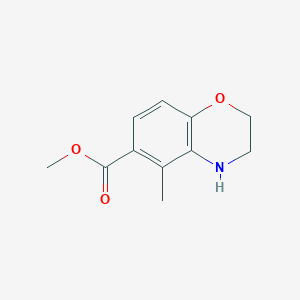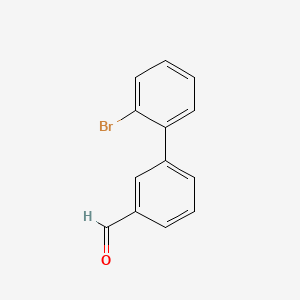
3-(2-Bromophenyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromine atom at the 2’ position and an aldehyde group at the 3 position of the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde typically involves the bromination of biphenyl followed by formylation. One common method is the electrophilic aromatic substitution reaction, where biphenyl is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the 2’ position . The resulting 2’-bromobiphenyl is then subjected to a formylation reaction using a formylating agent like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to obtain 2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde .
Industrial Production Methods
Industrial production methods for 2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde suitable for industrial applications.
化学反应分析
Types of Reactions
2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation: 2’-Bromo-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2’-Bromo-[1,1’-biphenyl]-3-methanol.
科学研究应用
2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and aldehyde group confer unique reactivity to the compound, allowing it to participate in various chemical reactions. For example, the aldehyde group can form Schiff bases with amines, which can further undergo cyclization or other transformations . The bromine atom can participate in halogen bonding and influence the compound’s electronic properties .
相似化合物的比较
Similar Compounds
2-Bromobiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
3-Bromobiphenyl: Has the bromine atom at a different position, affecting its reactivity and applications.
4-Bromobiphenyl: Similar to 2-Bromobiphenyl but with different substitution patterns.
Uniqueness
2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows it to undergo a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis
属性
分子式 |
C13H9BrO |
|---|---|
分子量 |
261.11 g/mol |
IUPAC 名称 |
3-(2-bromophenyl)benzaldehyde |
InChI |
InChI=1S/C13H9BrO/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-9H |
InChI 键 |
QZQBJRBIGFMCJP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-amino-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetate](/img/structure/B13453307.png)
![Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13453310.png)

![{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanol](/img/structure/B13453333.png)

![Methyl 2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13453338.png)
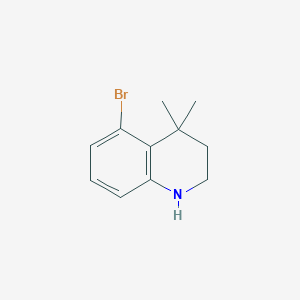
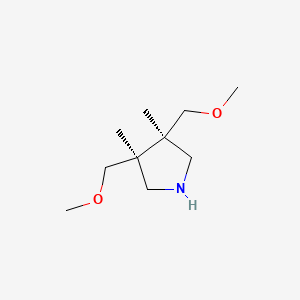
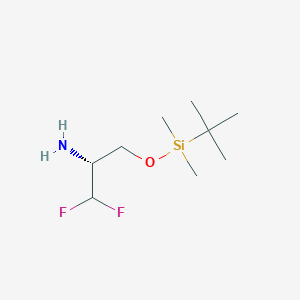
![1-(Bromomethyl)-4-fluorobicyclo[2.2.1]heptane](/img/structure/B13453358.png)
